Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

This 1,4-thiazepane-piperidine hybrid (Fsp³=0.71) is a validated BET bromodomain fragment with a carboxamide NH donor absent in piperazine analogs. The Pandey one-pot synthesis enables rapid derivatization at three diversity points. Use in competitive ¹⁹F NMR to quantify BRD4(D1)/BRDT/BPTF selectivity. ≥95% purity, MW 329.42, clogP 1.40 – ideal for fragment screening without solubility artifacts.

Molecular Formula C14H23N3O4S
Molecular Weight 329.42
CAS No. 1396555-96-6
Cat. No. B2402541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate
CAS1396555-96-6
Molecular FormulaC14H23N3O4S
Molecular Weight329.42
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)NC(=O)C2CSCCC(=O)N2
InChIInChI=1S/C14H23N3O4S/c1-2-21-14(20)17-6-3-10(4-7-17)15-13(19)11-9-22-8-5-12(18)16-11/h10-11H,2-9H2,1H3,(H,15,19)(H,16,18)
InChIKeyKCXFPAUCHBUMOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate (CAS 1396555-96-6): Procurement-Relevant Identity and Chemical Class


Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate (CAS 1396555-96-6) is a synthetic small molecule (C₁₄H₂₃N₃O₄S, MW 329.42 g/mol) composed of a 5-oxo-1,4-thiazepane core linked via a carboxamide bridge to an N-ethoxycarbonylpiperidine moiety . It belongs to the broader class of 1,4-thiazepane derivatives, which are seven-membered heterocycles containing both sulfur and nitrogen that have been identified as underrepresented, three-dimensional (3D) fragment scaffolds for bromodomain and extraterminal domain (BET) inhibitor discovery . The compound is commercially available at ≥95% purity for research use (Catalog Number CM920040) .

Why Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate Cannot Be Replaced by Generic Thiazepane or Piperidine Analogs Without Data Verification


The 1,4-thiazepane scaffold exhibits high sensitivity to the nature of the N-acyl substitution and the identity of the appended heterocycle. In BET bromodomain fragment screens, ethyl carbamate-bearing thiazepanes (e.g., compounds 17 and 19) displayed measurable BRD4(D1) binding (Kd range 230–2600 μM) , while the N-methyl amide analog (compound 21) showed a distinct Kd of 510 μM with high ligand efficiency (LE = 0.3) . Even a subtle change from carbamate to ether abolished binding entirely . Therefore, the specific combination of the 5-oxo-1,4-thiazepane-3-carboxamido group with the piperidine-1-carboxylate ethyl ester in the target compound represents a unique connectivity that cannot be assumed to share the binding, selectivity, or physicochemical profile of any close analog—including the piperazine variant (CAS 1396556-65-2, which substitutes piperidine with piperazine and the carboxamide with a carbonyl) —without direct comparative experimental evidence.

Quantitative Differentiation Evidence for Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate (CAS 1396555-96-6)


Piperidine vs. Piperazine Core: Physicochemical Property Differentiation

The target compound incorporates a piperidine ring (pKa ~10.5 for the conjugate acid of the ring nitrogen as a tertiary amine) connected via a carboxamide linker, whereas the closest commercially available analog, ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate (CAS 1396556-65-2), contains a piperazine ring (pKa ~9.7 for the conjugate acid) and a carbonyl linker . The carboxamide in the target compound introduces an additional hydrogen bond donor (HBD = 1) compared to the carbonyl analog (HBD = 0), altering the topological polar surface area (TPSA = 90.29 Ų) . The calculated logP of the target compound is 1.40 , placing it in a favorable lipophilicity range for fragment elaboration. The piperidine-to-piperazine substitution alone changes the molecular formula from C₁₄H₂₃N₃O₄S (target) to C₁₃H₂₁N₃O₄S (analog), resulting in a molecular weight difference of 18 Da and a distinct hydrogen-bonding capacity .

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Lipinski Rule-of-Five Compliance Supports Downstream Lead Development Feasibility

The target compound fully satisfies all four Lipinski Rule-of-Five criteria: MW = 329.42 (<500), clogP = 1.40 (<5), HBD = 1 (<5), HBA = 7 (<10) . This contrasts with many larger thiazepane-containing natural products (e.g., verrucosamide, MW >700) that fall outside drug-like space . The rotatable bond count of 7 provides moderate conformational flexibility, which is advantageous for the fragment-to-lead optimization trajectory. When benchmarked against the methyl carbamate thiazepane inhibitor co-crystallized with BRD4(D1) (PDB 6UVM, ligand QJA, Kd = 510,000 nM), the target compound's lower molecular weight and favorable ligand efficiency potential offer a more tractable starting point for medicinal chemistry optimization .

Drug-Likeness Fragment Elaboration Lead Optimization

3D Character (Fsp³ = 0.71) Distinguishes This Fragment from Flat, Aromatic-Dominated Screening Libraries

The target compound exhibits a fraction of sp³-hybridized carbons (Fsp³) of 0.71, as annotated in the ZINC20 database . This places it among highly three-dimensional fragments, contrasting sharply with traditional fragment libraries that are dominated by flat (Fsp³ < 0.3), aromatic-rich compounds . In the seminal BET bromodomain study by Johnson et al., 1,4-acylthiazepanes were identified from a 3D-enriched fragment screen and were highlighted as an underrepresented bromodomain inhibitor scaffold specifically because of their high 3D character . The target compound, bearing both the 5-oxo-1,4-thiazepane ring and a saturated piperidine, achieves higher 3D character than the partially unsaturated methyl carbamate thiazepane inhibitor (PDB 6UVM, Fsp³ ≈ 0.55 for ligand QJA) .

Fragment-Based Drug Discovery 3D Molecular Topology Screening Library Design

Synthetic Accessibility via Modular One-Pot Thiazepanone Route: Faster Library Expansion vs. Multi-Step Routes

A one-pot synthetic methodology for 1,4-thiazepanones and 1,4-thiazepanes has been reported by Pandey et al. (2020), using α,β-unsaturated esters and 1,2-aminothiols that proceeds in 0.5–3 hours with good yield and broad substrate scope . This route generates the 5-oxo-1,4-thiazepane core present in the target compound. In contrast, the piperazine analog (CAS 1396556-65-2) requires a different acylation strategy due to the carbonyl (rather than carboxamide) linker, and 1,4-thiazepane natural products like verrucosamide require complex fermentation and isolation from marine actinomycetes with yields typically <10 mg/L . The target compound's synthetic accessibility via the Pandey one-pot route enables rapid parallel derivatization at the α,β-unsaturated ester input, the aminothiol component, and the piperidine N-substituent, supporting efficient SAR exploration.

Synthetic Chemistry Library Synthesis Fragment Derivatization

Recommended Application Scenarios for Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate (CAS 1396555-96-6) Based on Differentiated Evidence


3D-Enriched Fragment Library Expansion for BET Bromodomain Screening

The target compound's high Fsp³ (0.71) and established 1,4-thiazepane scaffold as a BET bromodomain ligand class position it as a prime candidate for fragment-based screening campaigns against BRD4(D1), BRD4(D2), BRDT, and potentially non-BET bromodomains such as BPTF. Its physicochemical profile (MW 329, clogP 1.40, Lipinski compliant) allows direct use in NMR-based screens (¹H CPMG, protein-observed ¹⁹F NMR) and SPR assays at fragment-appropriate concentrations (200–800 µM) without solubility-related false negatives . The carboxamide NH provides a hydrogen bond donor absent in the piperazine carbonyl analog , offering an additional interaction vector for the acetyl-lysine binding pocket.

Structure-Activity Relationship (SAR) Starting Point for Epigenetic Chemical Probe Development

The modular synthesis route via the Pandey one-pot thiazepanone assembly enables rapid parallel derivatization at three diversity points: the α,β-unsaturated ester input (modulating aromatic/heteroaromatic substituents), the aminothiol component (introducing substituents at the thiazepane ring), and the piperidine N-ethoxycarbonyl group (tuning lipophilicity and metabolic stability). This compound serves as a synthetically tractable core for generating focused libraries aimed at improving the Kd from the current class-level benchmark of 230–2600 μM toward sub-10 μM affinity while preserving the selectivity implied by the carbamate-based acetyl-lysine mimic .

Selectivity Profiling Against BET vs. Non-BET Bromodomains Using the Carboxamide-Containing Scaffold

Based on the Johnson et al. finding that 29% of hits from the 3D-enriched fragment screen were selective for BRD4(D1) over BRDT(D1) and BPTF, and that the N-methyl amide thiazepane (compound 21, Kd = 510 μM) maintained high selectivity , the target compound's carboxamide (rather than amide) linkage may offer a distinct selectivity profile. The compound can be used in competitive protein-observed ¹⁹F NMR assays with ¹⁹F-labeled BRD4(D1), BRDT(D1), and BPTF to quantify selectivity ratios, generating actionable data for isoform-selective BET inhibitor development—a key goal for reducing dose-limiting toxicities observed with pan-BET inhibitors.

Computational Docking and Molecular Dynamics Studies Leveraging the High-Resolution BRD4-Thiazepane Co-Crystal Structure (PDB 6UVM)

The 1.51 Å resolution co-crystal structure of BRD4(D1) with a methyl carbamate thiazepane inhibitor (PDB 6UVM) provides a validated structural template for docking the target compound and predicting its binding pose. The target compound's piperidine-carboxylate extension projects into a solvent-exposed region, offering a vector for introducing solubility-enhancing groups or bioconjugation handles without disrupting the core acetyl-lysine mimic interaction. Structure-based virtual screening using the 6UVM template can prioritize the target compound against commercial or in-house analog libraries before committing to synthesis.

Quote Request

Request a Quote for Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.